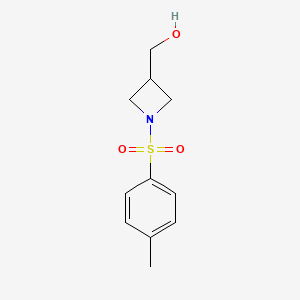

(1-Tosylazetidin-3-yl)methanol

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are crucial building blocks for creating more complex molecules. numberanalytics.com Their inherent ring strain, a consequence of their compact structure, makes them susceptible to ring-opening reactions, providing a pathway to diverse molecular architectures. rsc.orgbritannica.com This reactivity, coupled with their ability to introduce specific spatial arrangements of atoms, has led to their incorporation into numerous biologically active compounds, including antibiotics and anticancer agents. nih.govnumberanalytics.comrsc.orgenamine.net The azetidine (B1206935) ring, in particular, is found in at least seven approved drugs and many more in clinical trials, highlighting its importance in pharmaceutical development. chemrxiv.org

Evolution of Synthetic Strategies for Azetidine Derivatives

The synthesis of azetidines has historically been challenging due to the energetic barrier to forming a strained four-membered ring. numberanalytics.com Early methods often involved intramolecular cyclization reactions, which could be hampered by side reactions. acs.org However, significant progress has been made in developing more efficient and versatile synthetic routes. These include:

Intramolecular Cyclization: This remains a common strategy, often involving the displacement of a leaving group by a nitrogen nucleophile. rsc.org Advances in this area include the use of highly reactive triflate leaving groups, which can improve reaction efficiency. acs.org

[2+2] and [3+1] Cycloadditions: These methods involve the reaction of two molecular fragments to form the four-membered ring directly. acs.org

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) provides a straightforward route to azetidines. acs.org

Modern Catalytic Methods: The development of palladium- and gold-catalyzed reactions has enabled novel and more selective ways to construct and functionalize azetidine rings. organic-chemistry.orgnih.gov

Rationale for Investigating Functionalized Azetidines, with a Focus on (1-Tosylazetidin-3-yl)methanol

The strategic placement of functional groups on the azetidine ring is key to unlocking its full potential. This compound is a prime example of a highly functionalized azetidine that serves as a versatile synthetic intermediate.

The tosyl (p-toluenesulfonyl) group attached to the nitrogen atom serves a dual purpose. Firstly, it acts as a protecting group, stabilizing the otherwise reactive nitrogen and making the compound easier to handle. Secondly, it functions as an activating group, influencing the reactivity of the azetidine ring for subsequent transformations. The methanol (B129727) group at the 3-position provides a handle for further chemical modifications through reactions such as oxidation, esterification, or conversion to other functional groups.

This specific combination of functional groups makes this compound a valuable building block for creating a wide array of more complex molecules with potential applications in various fields.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and its derivatives is primarily focused on its application as a versatile building block in several key areas:

Medicinal Chemistry: The azetidine scaffold is a popular motif in drug discovery due to its ability to impart favorable physicochemical properties to molecules. rsc.org Derivatives of this compound are explored for the synthesis of novel therapeutic agents.

Organic Synthesis: The compound serves as a starting material for the construction of complex heterocyclic systems and natural product analogs. Its reactive sites allow for the introduction of diverse functionalities.

Material Science: The unique structural features of azetidines can be exploited in the development of new polymers and advanced materials with specific properties. chemimpex.com

Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | 154010-96-2 | C11H15NO3S | 241.31 | Crystalline solid, versatile building block. |

| [3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol | 1041026-55-4 | C12H16BrNO3S | 334.23 | White to off-white powder, reactive sites for further transformations. chemimpex.com |

| (Azetidin-3-yl)methanol | 95849-02-8 | C4H9NO | 87.12 | The parent compound without the tosyl protecting group. nih.gov |

| 3-ethynyl-1-tosylazetidin-3-ol | 1349199-60-5 | C12H13NO3S | 251.302 | Derivative with an ethynyl (B1212043) group, useful for click chemistry. chemsrc.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

[1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol |

InChI |

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-6-10(7-12)8-13/h2-5,10,13H,6-8H2,1H3 |

InChI Key |

AYZHZSZCKZXCKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CO |

Origin of Product |

United States |

Chemical Reactivity, Derivatization, and Transformations of 1 Tosylazetidin 3 Yl Methanol

Reactivity of the Methanol (B129727) Moiety

The methanol group attached to the C3 position of the azetidine (B1206935) ring in (1-Tosylazetidin-3-yl)methanol is a primary alcohol. This functional group is amenable to a variety of chemical transformations, including oxidation and nucleophilic substitution, allowing for the introduction of diverse functionalities.

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (1-tosylazetidin-3-yl)carbaldehyde. This transformation is a key step in the synthesis of more complex azetidine derivatives. Common oxidizing agents such as Dess-Martin periodinane (DMP) are effective for this purpose. wikipedia.orgjk-sci.com DMP is a mild and selective reagent that can oxidize primary alcohols to aldehydes with high efficiency and under neutral pH conditions at room temperature, which is advantageous for sensitive substrates. wikipedia.orgpsgcas.ac.inyoutube.com The reaction is typically carried out in solvents like dichloromethane. enamine.net

For instance, the oxidation of this compound to (1-tosylazetidin-3-yl)carbaldehyde can be achieved with DMP in dichloromethane. psgcas.ac.inethz.ch Another method involves Swern oxidation, using oxalyl chloride and DMSO at low temperatures, which also yields the desired aldehyde. ethz.ch

Table 1: Oxidation of this compound

| Oxidizing Agent | Solvent | Product | Notes |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH2Cl2) | (1-Tosylazetidin-3-yl)carbaldehyde | Mild conditions, high yield. wikipedia.orgenamine.net |

| Oxalyl chloride, DMSO (Swern Oxidation) | Dichloromethane (CH2Cl2) | (1-Tosylazetidin-3-yl)carbaldehyde | Requires low temperatures (-78 °C). ethz.ch |

The hydroxyl group of the methanol moiety can be converted into a good leaving group, facilitating nucleophilic substitution reactions. bits-pilani.ac.in A common transformation is its conversion to a halide, such as a bromide. This can be accomplished using reagents like carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3) in a process known as the Appel reaction. rsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net This reaction effectively replaces the hydroxyl group with a bromine atom, yielding 3-(bromomethyl)-1-tosylazetidine.

Another approach to introduce a bromine atom involves the ring-opening of a spirocyclic precursor, 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane, with hydrobromic acid. rsc.org This method also leads to the formation of a bromomethyl group at the C3 position. The resulting brominated compound is a versatile intermediate for further functionalization through substitution of the bromine atom. chemimpex.com For example, it can be used to synthesize 3,3-bis(bromomethyl)-1-tosylazetidine. rsc.orgbeilstein-journals.orggoogle.com

Table 2: Bromination of this compound Derivatives

| Reagent(s) | Starting Material | Product |

|---|---|---|

| CBr4, PPh3 | (3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol | 3,3-bis(bromomethyl)-1-tosylazetidine rsc.orgbeilstein-journals.org |

| Hydrobromic acid | 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane | (3-(bromomethyl)-1-tosylazetidin-3-yl)methanol (B1526308) rsc.org |

Transformations Involving the Tosyl Protecting Group

The tosyl (p-toluenesulfonyl) group is a widely used protecting group for the nitrogen atom of the azetidine ring. wikipedia.org It also plays a crucial role in activating the ring towards certain reactions.

Removal of the tosyl group is often a necessary step in the synthesis of N-unsubstituted or differently N-substituted azetidines. wikipedia.org This deprotection can be challenging due to the stability of the sulfonamide bond. wikipedia.orgresearchgate.net However, several methods have been developed for this purpose.

Reductive cleavage is a common strategy. Reagents such as sodium amalgam in methanol buffered with sodium phosphate (B84403) can effectively remove the tosyl group. researchgate.net Another reductive method employs samarium(II) iodide (SmI2). wikipedia.org Strongly acidic conditions, for instance, using hydrobromic acid in acetic acid at elevated temperatures, can also achieve deprotection. wikipedia.org Additionally, treatment with concentrated sulfuric acid has been shown to remove the N-tosyl group from related azetidine structures. ugent.be In some cases, refluxing with trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide in acetonitrile (B52724) has been attempted, although its success can be substrate-dependent. wikipedia.orgpsu.edu

The tosyl group significantly influences the reactivity of the azetidine ring. As a strong electron-withdrawing group, it decreases the basicity of the nitrogen atom. ugent.be This electronic effect, combined with the inherent ring strain of the azetidine (approximately 25.4 kcal/mol), makes the ring susceptible to nucleophilic attack and ring-opening reactions. rsc.orgrsc.org

The tosyl group activates the azetidine for nucleophilic ring-opening by stabilizing the intermediate formed during the reaction. This activation is more pronounced compared to other sulfonyl groups like mesyl or in non-sulfonylated azetidines. The tosyl group's presence facilitates reactions that might otherwise be difficult, such as Lewis acid-mediated ring-opening. iitk.ac.iniitk.ac.inscribd.com

Reactivity and Ring Transformations of the Azetidine Core

The strained four-membered ring of this compound and its derivatives can undergo various ring-opening and ring-transformation reactions. These reactions are often driven by the release of ring strain and are facilitated by the activating nature of the N-tosyl group. rsc.orgrsc.org

Lewis acids such as zinc(II) iodide (ZnI2) or copper(II) triflate (Cu(OTf)2) can mediate the regioselective ring-opening of N-tosylazetidines. iitk.ac.iniitk.ac.inscribd.com For example, treatment with ZnI2 can lead to the formation of γ-iodoamines. iitk.ac.in In the presence of Cu(OTf)2 and a nucleophile like DMSO, 2-aryl-N-tosylazetidines can undergo an unprecedented rearrangement to form (E)-allylamines. iitk.ac.in

The azetidine ring can also participate in cycloaddition reactions. N-tosylazetidines can act as masked 1,4-dipoles, reacting with nitriles in the presence of a Lewis acid like zinc triflate to yield tetrahydropyrimidines via a [4+2] cycloaddition. iitk.ac.inscribd.com Furthermore, derivatives of this compound, such as 3,3-bis(bromomethyl)-1-tosylazetidine, can be transformed into spirocyclic compounds. For instance, reaction with sodium sulfide (B99878) followed by detosylation can yield 1,6-thiazaspiro[3.3]heptane. beilstein-journals.orgresearchgate.netresearchgate.net Gold-catalyzed cyclization of N-tosyl homopropargyl amines, which can be synthesized from aziridines, can lead to the formation of 2-alkylidene-1-tosylazetidines through a 4-exo-dig cyclization, representing a ring expansion strategy. acs.org

Ring-Opening Reactions Leading to Acyclic Compounds (e.g., Amides, Alkenes, Amines)

The N-tosyl group activates the azetidine ring, making it susceptible to nucleophilic attack and subsequent ring-opening. This susceptibility is a cornerstone of its synthetic utility, providing pathways to various acyclic nitrogen-containing compounds.

Lewis acids can mediate the highly regioselective SN2-type ring-opening of 2-aryl-N-tosylazetidines with alcohols, yielding 1,3-amino ethers. organic-chemistry.org This process occurs with high yields and, for chiral substrates, can proceed with excellent enantioselectivity, indicating that the reaction avoids a carbocation intermediate. organic-chemistry.org Similarly, phenols can be used as nucleophiles in the presence of a Cu(II) catalyst to open the N-tosylazetidine ring, forming β-aryloxy amines. researchgate.net The reaction with N-tosyl azetidines that are optically active can result in racemic products, suggesting a transition state with significant carbocation character. researchgate.net

Thiols also serve as effective nucleophiles for the ring-opening of N-tosylazetidines. In the presence of a Lewis acid like BF₃·OEt₂, N-tosylazetidines react with thiols to produce amino thioethers in good yields under mild conditions. researchgate.net

Furthermore, a highly efficient strategy for the ring-opening of 2-aryl-N-tosylazetidines mediated by Cu(OTf)₂ in polar, coordinating solvents can lead to an unprecedented rearrangement, forming substituted (E)-allylamines. iitk.ac.in This methodology has been successfully applied to the synthesis of γ-unsaturated-β-amino acids. iitk.ac.in The proposed mechanism involves coordination of the Lewis acid to the azetidine nitrogen, followed by nucleophilic attack and an intramolecular E2 elimination. iitk.ac.in

A summary of representative ring-opening reactions is presented below:

| Reactant | Nucleophile | Catalyst/Conditions | Product Type | Reference |

| 2-Aryl-N-tosylazetidine | Alcohols | Cu(OTf)₂ | 1,3-Amino ether | organic-chemistry.org |

| N-Tosylazetidine | Phenols | Cu(II) catalyst | β-Aryloxy amine | researchgate.net |

| N-Tosylazetidine | Thiols | BF₃·OEt₂ | Amino thioether | researchgate.net |

| 2-Aryl-N-tosylazetidine | DMSO (solvent/nucleophile) | Cu(OTf)₂ | (E)-Allylamine | iitk.ac.in |

| N-Tosylazetidine | Halides (e.g., from ZnI₂) | ZnI₂ | γ-Haloamine | iitk.ac.in |

Ring Expansion Reactions to Larger Heterocycles (e.g., Piperidines, Pyrrolidines, Oxazolines)

Ring expansion reactions of azetidines provide valuable routes to larger, pharmaceutically relevant heterocyclic systems like pyrrolidines and piperidines. researchgate.netscitechnol.com

One common strategy involves the thermal isomerization of 2-(iodomethyl)azetidine derivatives, which can be synthesized from homoallylamines. scitechnol.comrsc.org Increasing the reaction temperature during the initial cyclization can directly yield 3-iodopyrrolidines instead of the azetidine intermediates. scitechnol.comrsc.org The conversion of azetidines to pyrrolidines is believed to proceed through an aziridinium (B1262131) ion intermediate. scitechnol.comrsc.org

Another approach involves the reaction of azetidines with α-diazo pyrazoamides, catalyzed by chiral cobalt(II) complexes, to generate ammonium (B1175870) ylides. These intermediates undergo a formal researchgate.netrsc.org-sigmatropic rearrangement to afford quaternary prolineamide derivatives, effectively expanding the four-membered ring to a five-membered one. researchgate.net

The synthesis of piperidines, the most common saturated heterocyclic motif in FDA-approved drugs, can also be achieved from azetidines. thieme-connect.com A boronyl-radical-catalyzed [4+2] cycloaddition between azetidines and olefins has been developed to form a wide array of 3,4,5-trisubstituted piperidines. thieme-connect.com This strain-release strategy highlights the utility of less-strained four-membered rings in radical cycloadditions. thieme-connect.com

Furthermore, palladium-catalyzed reactions of 3-vinylazetidin-3-ols with aryl iodides, in the presence of an acid, lead to an arylative ring-expansion, producing 2,3,4-trisubstituted dihydrofurans, which are oxazoline (B21484) precursors. nih.govresearchgate.net The mechanism is a domino process involving Heck arylation, acid-catalyzed transposition of the allylic alcohol, and ring-opening by the internal hydroxyl group. nih.govresearchgate.net

Reactions with Electrophiles and Nucleophiles at the Azetidine Core

The N-tosylazetidine core is reactive towards both nucleophiles and electrophiles. As previously discussed (Section 3.3.1), the activation by the tosyl group and ring strain makes the ring carbons electrophilic and susceptible to attack by a wide range of nucleophiles, including alcohols, phenols, thiols, and halides, leading to ring-opening. organic-chemistry.orgresearchgate.netiitk.ac.inacs.org These reactions are often mediated by Lewis acids such as Cu(OTf)₂, ZnI₂, or Ag(I) salts, which coordinate to the nitrogen or oxygen atoms, further enhancing the electrophilicity of the ring carbons. organic-chemistry.orgiitk.ac.iniitk.ac.inacs.org The regioselectivity of the nucleophilic attack is a key feature of these transformations. For instance, in 2-aryl-N-tosylazetidines, the attack typically occurs at the benzylic carbon via an SN2 pathway, leading to products with high enantiomeric excess. organic-chemistry.orgiitk.ac.in

The nitrogen atom of the azetidine, despite being part of a sulfonamide, can also exhibit nucleophilic character. This is particularly relevant in transition metal-catalyzed reactions where the nitrogen can act as an internal nucleophile. For example, in gold-catalyzed reactions of (2-alkynyl)phenylsulfonyl azetidines, the nitrogen atom adds to the alkyne in an intramolecular fashion, initiating a cascade that leads to benzosultams. unige.ch

Transition Metal-Catalyzed Transformations

Transition metal catalysis significantly broadens the synthetic utility of this compound and its derivatives, enabling transformations that are otherwise difficult to achieve.

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for the functionalization and transformation of azetidines. Palladium-catalyzed intramolecular amination of C-H bonds is a notable method for synthesizing azetidines and pyrrolidines. organic-chemistry.org While this is a synthetic method for the ring itself, related palladium-catalyzed processes can be applied to existing azetidine scaffolds.

A key reaction involving an azetidine derivative is the dual palladium and acid-catalyzed arylative ring expansion of 3-vinylazetidin-3-ols. nih.govresearchgate.net In this transformation, a palladium catalyst, such as Pd(OAc)₂(PPh₃)₂, facilitates a Heck arylation between the vinyl group of the azetidinol (B8437883) and an aryl iodide. nih.govresearchgate.net This is followed by an acid-catalyzed rearrangement and ring-opening by the internal hydroxyl group to form highly substituted dihydrofurans. researchgate.net This reaction demonstrates a unique reactivity pattern for azetidines, diverging from the semi-pinacol rearrangements often seen with analogous vinylcyclobutanols. researchgate.net

Palladium catalysts are also used for cross-coupling reactions to introduce substituents. While aryl chlorides are generally less reactive than bromides or iodides, significant progress has been made in developing palladium-based catalysts with specialized ligands that can effectively couple aryl chlorides. uwindsor.ca These methods could potentially be applied to derivatives of this compound. The general mechanism for these cross-coupling reactions involves an oxidative addition of the aryl halide to a Pd(0) center, followed by transmetalation and reductive elimination. uwindsor.calumenlearning.com

Gold-Catalyzed Reactions of Azetidine Derivatives

Gold catalysts, particularly cationic gold(I) complexes, are potent π-Lewis acids that effectively activate alkynes and allenes toward nucleophilic attack. unige.chunistra.fr This reactivity has been harnessed in transformative reactions of azetidine derivatives.

One significant application is the gold(I)-catalyzed formation of benzosultams from (2-alkynyl)phenylsulfonyl azetidines. unige.ch The proposed mechanism involves the gold-catalyzed intramolecular nucleophilic addition of the azetidine nitrogen onto the alkyne. This forms a spirocyclic vinyl-ammonium-gold(I) intermediate, which then undergoes ring-opening by a protic nucleophile like methanol. unige.ch An interesting finding from these studies is that the presence of the alkyne moiety is essential for the azetidine ring-opening to occur under these conditions. unige.ch

Gold catalysis has also been employed in the cyclization of (aryl)allenol-tethered 2-azetidinones. csic.es These reactions proceed via a 9-endo carbocyclization, where the arene moiety attacks the distal carbon of the gold-activated allene, leading to the formation of nine-membered annulated β-lactam derivatives. This outcome is notably different from the 5-exo hydroalkylation observed in analogous sugar-based systems, highlighting the influence of the azetidine scaffold on the reaction pathway. csic.es

Furthermore, gold catalysis can induce a rare 4-exo-dig cyclization of N-tosyl homopropargyl amines to stereoselectively produce (Z)-2-alkylidene-1-tosylazetidines. acs.org This demonstrates the ability of gold catalysts to favor kinetically challenging reaction pathways.

Functional Group Interconversions at the Azetidine-3-position

The hydroxymethyl group at the C3 position of this compound is a versatile handle for a wide range of functional group interconversions (FGIs). These transformations allow for the introduction of diverse functionalities while preserving the core azetidine structure.

The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. For instance, oxidation of 2-(hydroxymethyl)azetidines using reagents like RuCl₃/NaIO₄ provides azetidine-2-carboxylic acids in high yields. acs.org Similar conditions can be applied to the 3-substituted isomer. The resulting 1-tosylazetidine-3-carboxylic acid is a valuable intermediate, for example, in the photochemical generation of acyl radicals. rsc.org

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. ub.edu This allows for the introduction of various nucleophiles. A common transformation is the conversion of the alcohol to an alkyl halide. ub.eduvanderbilt.edu For example, reaction with triphenylphosphine and carbon tetrachloride can convert the alcohol to a chloride. vanderbilt.edu The resulting 3-(halomethyl)-1-tosylazetidine is itself a key intermediate for further substitutions. chemimpex.com For instance, (3-(bromomethyl)-1-tosylazetidin-3-yl)methanol can be synthesized and used as a building block where the bromomethyl group serves as a reactive site for introducing other functionalities via SN2 displacement. chemimpex.comethz.ch

The hydroxyl group can also participate in Mitsunobu reactions. This allows for the introduction of nucleophiles, such as azide (B81097), with inversion of configuration if the carbon were chiral. vanderbilt.edu The resulting azide can then be reduced to a primary amine, providing access to 3-aminoazetidine derivatives. vanderbilt.edu

A summary of key functional group interconversions at the C3-position is provided below.

| Starting Functional Group | Reagents | Resulting Functional Group | Reference |

| -CH₂OH | RuCl₃, NaIO₄ | -COOH | acs.org |

| -CH₂OH | SOCl₂ or PPh₃/CCl₄ | -CH₂Cl | vanderbilt.edu |

| -CH₂OH | PPh₃, DEAD, MeI | -CH₂I | vanderbilt.edu |

| -CH₂OH | MsCl, Et₃N then LiBr, DMF | -CH₂Br | ub.edu |

| -CH₂OH | PPh₃, DEAD, NaN₃ | -CH₂N₃ | vanderbilt.edu |

| -CH₂N₃ | H₂, Pd/C or LiAlH₄ | -CH₂NH₂ | vanderbilt.edu |

| -COOH | Oxalyl chloride, then nucleophile | -C(O)Nu | rsc.org |

These interconversions significantly enhance the molecular diversity accessible from this compound, making it a valuable scaffold in synthetic and medicinal chemistry.

Advanced Spectroscopic and Structural Characterization of 1 Tosylazetidin 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For (1-Tosylazetidin-3-yl)methanol, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the tosyl group, the azetidine (B1206935) ring, and the hydroxymethyl substituent.

A representative ¹H NMR spectrum of a related compound, (3-(bromomethyl)-1-tosylazetidin-3-yl)methanol (B1526308), shows characteristic signals that can be extrapolated to understand the parent compound. rsc.org The aromatic protons of the tosyl group typically appear as two doublets in the downfield region (around 7.3-7.8 ppm) due to the electron-withdrawing nature of the sulfonyl group. rsc.org The methyl protons of the tosyl group exhibit a singlet at approximately 2.46 ppm. rsc.org

The protons on the azetidine ring and the hydroxymethyl group present a more complex pattern. For instance, in (3-(bromomethyl)-1-tosylazetidin-3-yl)methanol, the methylene (B1212753) protons of the azetidine ring appear as doublets at 3.62 ppm and 3.55 ppm, while the bromomethyl protons are observed at 3.68 ppm and the hydroxymethyl protons at 3.45 ppm. rsc.org The specific chemical shifts and coupling constants are crucial for confirming the connectivity within the molecule.

Table 1: Representative ¹H NMR Data for (3-(bromomethyl)-1-tosylazetidin-3-yl)methanol rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.74 | d | 2H | Aromatic protons (Tosyl) |

| 7.39 | d | 2H | Aromatic protons (Tosyl) |

| 3.68 | d | 2H | CH ₂Br |

| 3.62 | d | 2H | Azetidine ring CH ₂ |

| 3.55 | d | 2H | Azetidine ring CH ₂ |

| 3.45 | s | 2H | CH ₂OH |

| 2.46 | s | 3H | Tosyl CH ₃ |

| Note: Data is for a derivative and serves as a reference. 'd' denotes a doublet and 's' denotes a singlet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift dependent on its electronic environment.

Based on data from related structures, the quaternary carbon of the tosyl group attached to the sulfur atom is expected to resonate around 144-145 ppm, while the carbon bearing the methyl group appears at approximately 21 ppm. The aromatic carbons of the tosyl group typically show signals in the 127-130 ppm range. The carbons of the azetidine ring and the hydroxymethyl group will have characteristic shifts influenced by the nitrogen, oxygen, and sulfonyl functionalities. For example, in a similar heterocyclic system, the carbons of the azetidine ring can appear in the range of 50-60 ppm, and the hydroxymethyl carbon around 60-65 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR spectra provide essential information, 2D NMR techniques are often necessary for unambiguous structural assignment, especially for complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It helps to establish the connectivity of proton spin systems within the molecule, for instance, tracing the connections between the protons on the azetidine ring and the hydroxymethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It is invaluable for assigning carbon resonances based on the already assigned proton spectrum. columbia.edu For this compound, HSQC would definitively link each proton signal to its corresponding carbon in the azetidine ring, the tosyl group, and the hydroxymethyl substituent. columbia.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision. europa.eu This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. europa.eu

For a derivative, (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol, the molecular formula is C₁₂H₁₆BrNO₃S, corresponding to a molecular weight of 334.23 g/mol . HRMS analysis would provide an exact mass measurement, typically with an accuracy of a few parts per million (ppm), which would confirm this molecular formula and rule out other possibilities with the same nominal mass. bioanalysis-zone.com This technique is a critical step in the characterization of any new chemical substance.

X-ray Crystallography for Definitive Relative and Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov

While specific X-ray crystallographic data for this compound was not found in the search results, the technique has been successfully applied to derivatives. For instance, the relative and absolute stereochemistry of N-((S)-1-(3-(bromomethyl)-1-tosylazetidin-3-yl)ethyl)-2-methylpropane-2-sulfinamide was determined by X-ray crystallographic analysis. ethz.ch This demonstrates the utility of this technique for unambiguously establishing the three-dimensional structure of complex azetidine derivatives, which is crucial for understanding their biological activity and for use in stereoselective synthesis. ethz.ch

Applications of 1 Tosylazetidin 3 Yl Methanol in Contemporary Organic Synthesis Research

Utilization as a Versatile Building Block for Complex Organic Molecular Structures

The inherent ring strain of the azetidine (B1206935) core in (1-Tosylazetidin-3-yl)methanol makes it an excellent electrophilic substrate for ring-opening reactions, a characteristic that synthetic chemists have adeptly exploited. This reactivity allows for the introduction of the 3-(hydroxymethyl)azetidinyl motif into larger, more complex molecular frameworks. The tosyl group serves a dual purpose: it activates the azetidine ring for nucleophilic attack and also functions as a protecting group for the nitrogen atom, preventing unwanted side reactions.

Researchers have demonstrated the utility of this building block in the synthesis of spirocyclic compounds, which are prevalent in many natural products and pharmaceutically active molecules. The controlled ring-opening of the azetidine, followed by intramolecular cyclization, provides a powerful strategy for accessing these sterically demanding structures. The hydroxymethyl group offers a convenient handle for further functionalization, allowing for the elongation of carbon chains or the introduction of other desired chemical moieties, thereby expanding the molecular diversity achievable from this single precursor.

Role in the Synthetic Pathway of Diverse Heterocyclic Scaffolds (e.g., Polyheterocyclic Systems)

This compound is a key intermediate in the synthesis of a variety of heterocyclic systems, including more complex polyheterocyclic structures. The azetidine ring can be either retained in the final product or used as a reactive intermediate that undergoes ring expansion or rearrangement to form larger heterocyclic rings.

For instance, the reaction of this compound with various nucleophiles can lead to the formation of substituted azetidines, which are themselves valuable precursors for other heterocyclic systems. Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing an electrophilic center for subsequent cyclization reactions. This strategy has been employed in the synthesis of fused heterocyclic systems where the azetidine ring is annulated with another ring system. The ability to manipulate both the azetidine ring and the hydroxymethyl group provides a high degree of control over the final heterocyclic scaffold produced.

Application as a Precursor in Agrochemical Research and Development

The azetidine motif is increasingly recognized for its potential to impart favorable physicochemical and biological properties to agrochemicals. The incorporation of small, strained rings like azetidine can influence a molecule's conformation, solubility, and metabolic stability, which are critical parameters for the efficacy and environmental profile of a pesticide or herbicide.

While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available research, its role as a precursor to functionalized azetidines is of significant interest to the agrochemical industry. The ability to introduce the 3-(hydroxymethyl)azetidinyl moiety into potential agrochemical candidates allows for the exploration of new chemical space and the optimization of biological activity. The tosyl group can be removed under specific conditions, revealing a secondary amine that can be further derivatized to generate libraries of novel compounds for high-throughput screening in agrochemical discovery programs.

Contributions to Advanced Material Science via Polymer Synthesis

In the field of material science, monomers containing strained rings have garnered attention for their ability to undergo ring-opening polymerization (ROP) to produce linear polymers with well-defined structures. This compound, with its reactive azetidine ring, is a potential candidate for the synthesis of novel functional polymers.

The anionic ring-opening polymerization of N-sulfonylated azetidines has been shown to yield linear poly(trimethylenimines). While the direct polymerization of this compound has not been extensively detailed, the presence of the tosyl group on the nitrogen atom is analogous to other N-sulfonylated azetidines that have been successfully polymerized. The hydroxymethyl group at the 3-position offers a unique functionality that could be preserved in the resulting polymer, leading to materials with pendant hydroxyl groups. These functional groups could be used for post-polymerization modifications, such as grafting other polymer chains or attaching specific functional molecules, thereby tailoring the material's properties for applications in areas like coatings, adhesives, or drug delivery systems.

Use in Biochemical Research as a Synthetic Intermediate for Probes and Tool Compounds

The development of chemical probes and tool compounds is essential for elucidating biological pathways and validating new drug targets. The unique structural and conformational properties of the azetidine ring make it an attractive scaffold for the design of such molecules. This compound serves as a valuable starting material for the synthesis of these specialized biochemical research tools.

The ability to introduce the 3-(hydroxymethyl)azetidinyl group into bioactive molecules allows for the systematic exploration of structure-activity relationships (SAR). The rigid nature of the azetidine ring can help to constrain the conformation of a molecule, leading to higher binding affinity and selectivity for its biological target. The hydroxymethyl group provides a convenient point of attachment for reporter groups, such as fluorescent dyes or biotin (B1667282) tags, which are necessary for visualizing and isolating the target protein or enzyme. The tosyl group can be strategically retained or removed to modulate the compound's properties and reactivity.

Integration into Chiral Catalyst Design and Asymmetric Synthesis Methodologies

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The rigid, four-membered ring of azetidine makes it an interesting scaffold for the construction of chiral ligands for metal-based catalysts.

While the direct use of this compound in catalyst design is an area of ongoing research, its potential lies in its ability to be transformed into chiral derivatives. For example, enzymatic resolution or asymmetric synthesis could be employed to obtain enantiomerically pure forms of this compound. The resulting chiral azetidinyl methanol (B129727) could then be incorporated into ligand structures. The defined stereochemistry of the azetidine ring and the coordinating ability of the nitrogen and oxygen atoms could lead to the development of novel catalysts for a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions. The tosyl group could also play a role in tuning the electronic properties of the catalyst, thereby influencing its reactivity and selectivity.

Theoretical and Computational Studies on 1 Tosylazetidin 3 Yl Methanol and Azetidine Chemistry

Mechanistic Studies of Azetidine (B1206935) Synthesis and Reactivity through Computational Modeling

Computational modeling has become instrumental in unraveling the mechanisms of azetidine synthesis and predicting their reactivity. Researchers have successfully employed these models to guide the synthesis of these traditionally challenging four-membered nitrogen-containing rings. mit.edubioquicknews.com For instance, computational models have been developed to predict which precursor compounds will successfully react to form azetidines through photocatalysis. mit.edubioquicknews.com This predictive power allows chemists to move beyond trial-and-error approaches, enabling them to prescreen substrates and determine which are likely to yield the desired azetidine products. mit.edu

Computational studies have also shed light on the mechanisms of enzymatic synthesis of azetidines, such as the formation of azetidine-2-carboxylic acid (AZE) from S-adenosylmethionine (SAM) catalyzed by AZE synthases. nih.gov Through a combination of quantum mechanical calculations, structural analyses, and biochemical experiments, researchers have elucidated the catalytic insights into this intramolecular cyclization. nih.gov These studies reveal the importance of substrate conformation, desolvation effects, and cation-π interactions in facilitating the formation of the highly strained azetidine ring. nih.gov Density Functional Theory (DFT) cluster models of the active site have been used to calculate the electronic energies of the reactant, transition state, and product, providing a detailed understanding of the reaction pathway. nih.gov

Theoretical studies have also provided a rationale for the preferential formation of azetidines over other potential products in certain photochemical reactions. For example, in the formation of (6-4) photoproducts between thymine (B56734) and cytosine, computational analysis using functionals like MPWB1K and B3LYP has shown that while the formation of both azetidine and oxetane (B1205548) rings is energetically favorable in the triplet excited state, a low-barrier, exothermic hydrogen transfer step significantly favors the azetidine formation pathway. acs.org This stepwise cycloaddition proceeds through a diradical intermediate followed by ring closure. acs.org

The table below summarizes key computational approaches and their applications in studying azetidine synthesis and reactivity.

| Computational Method | Application in Azetidine Chemistry | Key Findings |

| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity of precursors in photocatalytic azetidine synthesis. mit.edu | Enables prescreening of alkenes and oximes for successful azetidine formation. mit.edu |

| Density Functional Theory (DFT) | Elucidating the mechanism of enzymatic synthesis of azetidine-2-carboxylic acid. nih.gov | Highlights the role of substrate conformation and active site interactions in catalysis. nih.gov |

| MPWB1K and B3LYP Functionals | Investigating the mechanism of photochemical azetidine formation in DNA. acs.org | Explains the preferential formation of azetidine over oxetane due to a favorable hydrogen transfer step. acs.org |

| CASPT2 and DFT Calculations | Studying the energetics of photoreduction and photooxidation of azetidine-containing DNA photoproducts. researchgate.net | Show that ring-opening of the azetidine radical ions has low activation barriers. researchgate.net |

Prediction and Analysis of Stereochemical Outcomes

The prediction and rationalization of stereochemical outcomes are critical aspects of modern organic synthesis, and computational chemistry provides powerful tools to address this challenge. While specific computational studies on the stereochemistry of (1-Tosylazetidin-3-yl)methanol were not found, the principles and methodologies are widely applied to related heterocyclic systems and can be extended to azetidines.

Computational methods, particularly DFT calculations, are frequently used to model the transition states of stereodetermining steps in a reaction. By comparing the energies of different transition state structures leading to various stereoisomers, chemists can predict which product will be favored. For example, in asymmetric cycloaddition reactions catalyzed by chiral imidazolidinones, computational analysis has been used to explain why the reaction proceeds with a particular facial selectivity. nih.gov These calculations revealed that the conformational arrangement of the catalyst and substrate, specifically the positioning of bulky groups to avoid steric clashes, dictates the stereochemical outcome. nih.gov

In the context of azetidine synthesis, these computational approaches can be invaluable. For instance, in the synthesis of chiral azetidines via intramolecular C-H amination catalyzed by a palladium(II) complex, the stereochemistry is controlled by the chiral ligand on the metal center. rsc.org Computational modeling could be employed to understand the interactions between the substrate, the catalyst, and the chiral ligand in the transition state, thereby explaining the observed enantioselectivity.

Furthermore, computational studies can help in understanding and preventing undesired stereochemical outcomes, such as racemization. In certain reactions, the stereocenter of an amine can be prone to racemization. researchgate.net Computational modeling can investigate the stability of intermediates and the energy barriers for bond rotation or inversion that could lead to a loss of stereochemical integrity. This understanding can then guide the choice of protecting groups or reaction conditions to preserve the desired stereochemistry. researchgate.net

The following table outlines computational techniques used for predicting stereochemical outcomes and their potential applications to azetidine chemistry.

| Computational Technique | Application | Relevance to Azetidine Chemistry |

| Transition State Modeling (e.g., with DFT) | Predicting the major stereoisomer in asymmetric reactions. nih.gov | Can be used to predict the enantioselectivity in the synthesis of chiral azetidines. |

| Conformational Analysis of Intermediates | Assessing the risk of racemization. researchgate.net | Helps in designing synthetic routes to enantiopure azetidines by identifying and mitigating pathways for loss of stereochemistry. |

| Analysis of Non-covalent Interactions | Understanding the role of chiral catalysts and auxiliaries. | Provides insight into how chiral information is transferred during the formation of the azetidine ring. |

Quantum Chemical Analysis of Ring Strain and Electronic Properties of Azetidine Systems

The defining feature of azetidines is their four-membered ring structure, which imparts significant ring strain. researchgate.netrsc.orgresearchgate.netrsc.org Quantum chemical calculations are essential for quantifying this strain and understanding its impact on the molecule's geometry, stability, and reactivity. The ring strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.orgresearchgate.net This value is comparable to that of other strained rings like cyclopropane (B1198618) (27.6 kcal/mol), aziridine (B145994) (26.7 kcal/mol), and cyclobutane (B1203170) (26.4 kcal/mol), and significantly higher than that of less strained rings such as pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). researchgate.netresearchgate.net

This inherent ring strain makes azetidines excellent candidates for ring-opening and expansion reactions, as the release of this strain provides a thermodynamic driving force. researchgate.net At the same time, the azetidine ring is notably more stable than the highly reactive aziridine ring, allowing for easier handling and more controlled reactivity. rsc.orgrsc.org

Quantum chemical methods can also be used to investigate the electronic properties of azetidines. For example, calculations can determine the charge distribution within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity, including its behavior as a nucleophile or an electrophile, and its interactions with other molecules.

In a theoretical study of an azetidine derivative, quantum chemical methods were used to analyze spectroscopic properties and other parameters like electronic and thermodynamic properties to understand the physical and chemical behavior of the compound. researchgate.net Such studies provide a deeper understanding of the structure-property relationships in these heterocyclic systems.

The table below compares the ring strain energies of azetidine and related cyclic compounds.

| Compound | Ring Strain Energy (kcal/mol) |

| Aziridine | 26.7 - 27.7 researchgate.netrsc.org |

| Azetidine | 25.2 - 25.4 researchgate.netrsc.orgresearchgate.net |

| Pyrrolidine | 5.4 - 5.8 researchgate.netrsc.org |

| Piperidine | 0 researchgate.netresearchgate.net |

| Cyclopropane | 27.6 researchgate.netresearchgate.net |

| Cyclobutane | 26.4 researchgate.netresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

One significant finding from these simulations is that the azetidine ring can influence the conformational preferences of the peptide backbone. nih.gov For instance, peptides containing Aze show a greater propensity to undergo trans-to-cis peptide bond isomerization compared to those containing proline. nih.gov This isomerization can induce a sharp bend in the polypeptide chain, which could have significant implications for protein structure and function. nih.gov

In the context of drug design, MD simulations are used to study the conformational changes of proteins upon ligand binding and to predict the binding affinities of small molecules. researchgate.netmdpi.com For a molecule like this compound, if it were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, providing insights into the binding mode and the stability of the protein-ligand complex. These simulations can help in understanding the atomistic energetics and mechanics of binding, which are often difficult to probe experimentally. mdpi.com

The following table summarizes the applications of molecular dynamics simulations in the study of azetidine-containing systems.

| Application of MD Simulations | System Studied | Key Insights |

| Force Field Parameterization | Azetidine-2-carboxylic acid (Aze) in peptides. nih.gov | Development of parameters for accurate simulation of azetidine-containing biomolecules. nih.gov |

| Conformational Preferences | Homo-pentapeptides containing Aze. nih.gov | Azetidine ring increases the propensity for trans-to-cis isomerization of the peptide bond. nih.gov |

| Protein-Ligand Interactions | Azetidine derivatives as potential drug candidates. researchgate.net | Elucidation of binding modes and stability of protein-ligand complexes. researchgate.net |

| Solvation and Environmental Effects | Aze-containing peptides in biphasic solvent systems. nih.gov | Understanding the interactions of the azetidine moiety with polar and non-polar environments. nih.gov |

Future Research Directions and Emerging Trends in 1 Tosylazetidin 3 Yl Methanol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of functionalized azetidines is a critical area of organic chemistry, with an increasing emphasis on developing cost-effective and sustainable methods. uni-muenchen.de Traditional syntheses often involve multi-step processes with protecting groups and harsh reagents, leading to significant waste. Future research is focused on overcoming these limitations by developing greener and more atom-economical approaches.

Key trends include:

Catalytic Cyclizations: Moving away from stoichiometric reagents, researchers are exploring catalytic methods for azetidine (B1206935) ring formation. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, providing a regioselective route to azetidines. nih.gov Photo-induced copper catalysis is another emerging strategy, enabling a [3+1] radical cascade cyclization of aliphatic amines and alkynes, which is characterized by double C-H activation and high atom economy. nih.govresearchgate.net

Greener Solvents: The use of environmentally benign solvents is a cornerstone of sustainable chemistry. For instance, cyclopentylmethyl ether (CPME) has been successfully employed as a green solvent in the flow synthesis of functionalized azetidines, offering a safer and more sustainable alternative to traditional solvents. uniba.it

Strain-Release Synthesis: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) offers an efficient pathway to functionalized azetidines. uni-muenchen.deresearchgate.net This approach harnesses the inherent ring strain to drive the formation of the azetidine core, often under mild conditions.

| Methodology | Key Features | Sustainability Aspect |

| La(OTf)₃-catalyzed aminolysis | Catalytic, Regioselective | Reduces need for stoichiometric reagents |

| Photo-induced Cu-catalysis | [3+1] radical cascade, C-H activation | High atom economy |

| Use of CPME Solvent | Environmentally responsible solvent | Reduces environmental impact |

| Strain-Release from ABBs | Utilizes inherent reactivity of strained rings | Efficient, often mild conditions |

Exploration of Novel Reactivity and Functionalization Patterns

(1-Tosylazetidin-3-yl)methanol possesses multiple reactive sites—the tosylated nitrogen, the C3-hydroxymethyl group, and the strained azetidine ring itself—making it a versatile scaffold for chemical diversification. Future work will focus on unlocking new reactivity patterns to generate a wider array of complex molecules.

α-Lithiation and Functionalization: The position alpha to the nitrogen atom (C2) is a key target for functionalization. While challenging, α-lithiation followed by electrophilic trapping is a powerful method for introducing substituents at the C2 position, a strategy that continues to be refined for various N-protected azetidines. uni-muenchen.deresearchgate.net

Late-Stage Modification: The ability to modify the azetidine core in the later stages of a synthetic sequence is highly valuable. Research into the chemoselective deprotection of the azetidine nitrogen and subsequent substitution allows for the diversification of complex molecules, such as macrocyclic peptides, where the azetidine unit can be further tagged with dyes or biotin (B1667282). nih.gov

Ring-Opening Reactions: The ring strain of azetidines can be exploited in ring-opening reactions to produce valuable acyclic amine derivatives. The reactivity of the ring towards various nucleophiles and electrophiles will continue to be an area of intense investigation.

Photochemical Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most efficient ways to synthesize functionalized azetidines. researchgate.net Further exploration of photochemical strategies is expected to yield novel azetidine structures with diverse functionalities. researchgate.netnih.gov

Expansion of Applications in New Areas of Chemical Synthesis

The unique structural and conformational properties of the azetidine ring make it a valuable motif in various fields of chemical science. While its role in medicinal chemistry is well-established, emerging applications are expanding its utility.

Medicinal Chemistry: The incorporation of azetidine scaffolds can improve the pharmacokinetic properties and metabolic stability of drug candidates. nih.gov this compound serves as a key building block for introducing this motif, and new synthetic methods are making a broader range of C2-substituted azetidines accessible for drug discovery programs. acs.org

Peptidomimetics: The introduction of 3-aminoazetidine subunits into peptides can induce turns and improve cyclization efficiency for small cyclic peptides. nih.gov This strategy also enhances the proteolytic stability of the resulting macrocycles. The this compound scaffold is a direct precursor to such modified amino acids.

Materials Science: Azetidines are being investigated for applications beyond medicine. Recent research has demonstrated the synthesis of azetidine-based energetic materials. researchgate.netnih.gov The stereochemistry of the functionalized azetidine ring was found to have a significant impact on the physical properties of these materials, highlighting the potential for creating tunable, high-performance compounds. researchgate.net

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

The synthesis of azetidines, particularly those involving unstable intermediates, presents significant challenges for large-scale production. Flow chemistry and continuous processing offer powerful solutions to these problems.

The primary advantages of flow technology in azetidine synthesis include:

Enhanced Safety and Control: Flow microreactors provide superior control over reaction parameters such as temperature and mixing, which is crucial for managing highly reactive or unstable intermediates like organolithium species. researchgate.net This technology allows for reactions to be run safely at higher temperatures than in traditional batch reactors. acs.orgacs.org

Handling of Reactive Intermediates: The generation and functionalization of lithiated azetidines, which are often highly reactive, can be performed efficiently and safely in continuous flow. acs.orgacs.org Short residence times in the microreactor minimize the decomposition of these sensitive intermediates.

Telescoped Synthesis: Flow technology enables "telescoped" reactions, where multiple synthetic steps are performed sequentially in a continuous stream without isolating intermediates. This has been demonstrated for the generation, lithiation, and electrophilic trapping of strained precursors to furnish functionalized azetidines in a single, streamlined process. researchgate.net This approach significantly improves efficiency and reduces waste.

Scalability: Flow processes are generally more straightforward to scale up than batch processes, making them ideal for the industrial production of valuable azetidine building blocks. researchgate.net

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |

| Temperature Control | Difficult for exothermic reactions | Precise and rapid | Enhanced safety, higher yields |

| Handling of Unstable Intermediates | Requires very low temperatures (-78 °C) | Can be performed at higher temps (-50 °C or above) | Wider operational window, faster reactions acs.org |

| Scalability | Challenging, requires larger vessels | Achieved by running longer or in parallel | More efficient and consistent production |

| Process Integration | Stepwise with isolation | Telescoped, multi-step synthesis | Reduced manual handling and waste researchgate.net |

Application of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The integration of computational tools, including machine learning (ML) and artificial intelligence (AI), is set to revolutionize the discovery and optimization of chemical reactions.

Predictive Synthesis: Computational models can now predict the outcome of chemical reactions with increasing accuracy. For example, researchers have used such models to prescreen which pairs of alkenes and oximes will successfully react to form azetidines via photocatalysis, thereby avoiding laborious trial-and-error experimentation. mit.edu These models can make predictions in seconds once the initial calculations are complete. mit.edu

Expanding Substrate Scope: ML models can reveal that the potential range of substrates for a particular reaction is much broader than previously assumed. This computational insight can guide chemists to explore new and previously overlooked synthetic possibilities. mit.edu

Accelerating Materials Discovery: In the development of new azetidine-based energetic materials, machine learning was used to identify the key structural factors affecting detonation velocity with only a 2% error. researchgate.net This predictive power allows for the in-silico design of new high-performance compounds, dramatically accelerating the discovery process.

Reaction Optimization: AI algorithms can be employed to optimize reaction conditions (e.g., temperature, concentration, catalyst loading) more efficiently than traditional experimental designs, leading to higher yields and purity for complex molecules derived from this compound.

Q & A

Q. What are the optimal synthetic routes for (1-Tosylazetidin-3-yl)methanol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves functionalizing azetidine derivatives with tosyl groups. A modified tosylhydrazone preparation method (e.g., refluxing with p-toluenesulfonhydrazide in methanol) can be adapted for introducing the tosyl moiety . Optimization should focus on catalyst selection (e.g., palladium nanoparticles for hydrogenation selectivity ), solvent polarity, and temperature control to minimize side reactions like allyl rearrangements . Reaction progress can be monitored via TLC or HPLC, with purification by recrystallization or column chromatography.

Q. How should this compound be characterized to confirm structural integrity?

Combine spectroscopic and chromatographic methods:

- NMR : Analyze and spectra to confirm the azetidine ring, tosyl group (), and methanol substituent.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- HPLC-PDA : Assess purity (>95% recommended for research-grade material) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .

Q. What stability considerations are critical for storing this compound?

The compound is sensitive to moisture and oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the tosyl group or azetidine ring . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Use density functional theory (DFT) to model:

- Electronic Effects : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the azetidine ring.

- Transition States : Simulate interactions with catalysts (e.g., Pd or Ru complexes) during hydrogenation or cross-coupling reactions .

- Solvent Effects : Employ COSMO-RS to predict solvation energies and optimize reaction media . Validate models against experimental kinetic data.

Q. What strategies resolve contradictory data in the biological activity of this compound derivatives?

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .

- Epimeric Mixtures : Use chiral HPLC to isolate enantiomers and test individually .

- Metabolic Interference : Perform metabolomics profiling (LC-MS/MS) to identify off-target interactions .

- Statistical Validation : Apply multivariate analysis (PCA or PLS-DA) to distinguish significant effects from noise .

Q. How can the azetidine ring’s strain influence the compound’s reactivity in medicinal chemistry applications?

The 4-membered azetidine ring exhibits angle strain, enhancing its susceptibility to ring-opening reactions. This property is exploited in:

- Prodrug Design : Leverage ring-opening under physiological conditions (e.g., acidic pH in lysosomes) for controlled drug release .

- Ligand Synthesis : Utilize strain-driven [2+2] cycloadditions to generate novel heterocyclic scaffolds .

- Enzyme Inhibition : Study strain-induced conformational changes in target proteins via molecular dynamics simulations .

Q. What experimental designs minimize methanol crossover in electrochemical studies involving this compound?

In fuel cell or electrochemistry applications, methanol crossover can be mitigated by:

- Membrane Engineering : Use sulfonated polyether ether ketone (SPEEK) membranes to block methanol diffusion .

- Flow Optimization : Design microfluidic channels with high porosity (>70%) and low thickness (<100 µm) to enhance electrolyte flow rates .

- Operando Analytics : Monitor crossover in real-time using in situ FTIR or Raman spectroscopy .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for this compound synthesis?

Discrepancies may stem from:

- Catalyst Heterogeneity : Compare TEM/SEM data to confirm nanoparticle size and dispersion in Pd-based systems .

- Mass Transfer Limitations : Evaluate stirring rates and reactor geometry (batch vs. continuous flow) .

- Substrate Purity : Replicate experiments using HPLC-validated starting materials .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.